4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
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Overview
Description
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
“4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, could also contribute to its biological activity. Pyrimidines are part of several important biomolecules, including the nucleotides cytosine, thymine, and uracil, which are components of DNA and RNA .
The bromine atom in the compound could potentially make it more reactive, as halogens are often used in medicinal chemistry to improve the activity of bioactive compounds. The exact effects would depend on the specific biochemical context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound. This reaction is often carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
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Bromination: : The pyrazole intermediate is then subjected to bromination using a brominating agent like bromine or N-bromosuccinimide (NBS). This step introduces the bromine atom at the desired position on the pyrazole ring.
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Coupling with Pyrimidine: : The final step involves the coupling of the brominated pyrazole with a pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, where the amino group of the pyrazole attacks the electrophilic carbon of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 4-bromo-1-(pyridin-3-yl)-1H-pyrazol-5-amine
- 4-bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine
Uniqueness
Compared to these similar compounds, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the pyrimidine ring, which can offer different electronic properties and binding affinities. This uniqueness makes it a valuable scaffold for the design of new molecules with specific biological activities.
Properties
IUPAC Name |
4-bromo-2-pyrimidin-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-5-4-12-13(6(5)9)7-10-2-1-3-11-7/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFRVJNTGQHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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